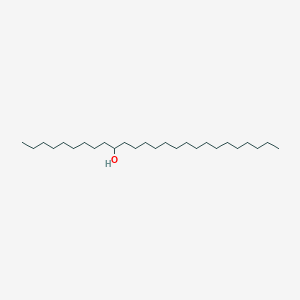
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoro group at the 6th position of the benzothiazole ring and a nitrile group attached to a methyl-substituted propanenitrile moiety
Preparation Methods
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has been investigated for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. In biology and medicine, benzothiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer properties . Additionally, the compound has been studied for its potential use as an inhibitor of specific enzymes, such as N-acylethanolamine acid amidase (NAAA), which plays a role in the regulation of pain and inflammation .
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, as an NAAA inhibitor, the compound exerts its effects by inhibiting the activity of N-acylethanolamine acid amidase, an enzyme responsible for the degradation of bioactive lipids like palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the levels of PEA, which in turn activates peroxisome proliferator-activated receptor-α (PPAR-α) and exerts anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile stands out due to its unique structural features and biological activities. Similar compounds include 2-(6-fluoro-1,3-benzothiazol-2-yl)ethylamine and 2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine While these compounds share the benzothiazole core structure, their different substituents and functional groups result in distinct chemical and biological properties
Properties
Molecular Formula |
C11H9FN2S |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-4-3-7(12)5-9(8)15-10/h3-5H,1-2H3 |
InChI Key |
APYXJSICJHHQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


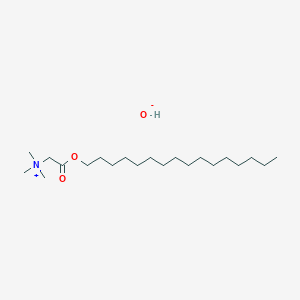
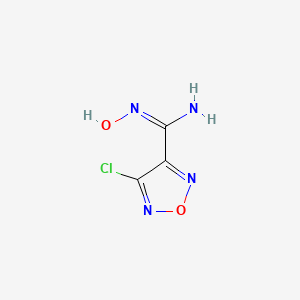
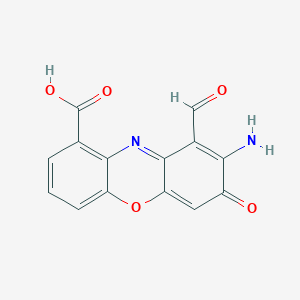
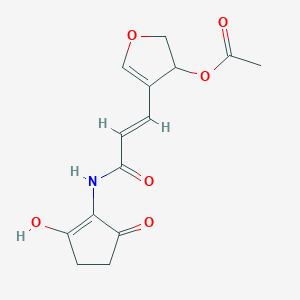
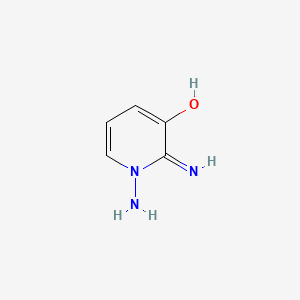

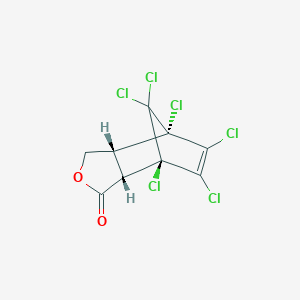


![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
